3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid
Brand Name: Vulcanchem
CAS No.: 387359-18-4
VCID: VC21524538
InChI: InChI=1S/C13H17NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Molecular Formula: C13H17NO3
Molecular Weight: 235.28g/mol

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid

CAS No.: 387359-18-4

Cat. No.: VC21524538

Molecular Formula: C13H17NO3

Molecular Weight: 235.28g/mol

* For research use only. Not for human or veterinary use.

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid - 387359-18-4

Specification

CAS No. 387359-18-4
Molecular Formula C13H17NO3
Molecular Weight 235.28g/mol
IUPAC Name 4-oxo-4-(4-propan-2-ylanilino)butanoic acid
Standard InChI InChI=1S/C13H17NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17)
Standard InChI Key DMNDZLDETMPEKO-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid is characterized by several recognized chemical identifiers that help distinguish it in scientific literature and databases. The compound is registered in PubChem with CID 723443 and possesses multiple synonyms that reflect variations in naming conventions across different chemical nomenclature systems . These synonyms include:

  • 4-oxo-4-(4-propan-2-ylanilino)butanoic acid

  • 4-((4-Isopropylphenyl)amino)-4-oxobutanoic acid

  • 3-{[4-(propan-2-yl)phenyl]carbamoyl}propanoic acid

  • 4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butanoic acid

  • 4-(4-isopropylanilino)-4-oxobutanoic acid

The compound is also identified by the registry number 387359-18-4, which serves as its unique identifier in chemical substance databases . Its InChI string is InChI=1S/C13H17NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17), with the corresponding InChIKey DMNDZLDETMPEKO-UHFFFAOYSA-N .

Structural Characteristics

The molecular structure of 3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid consists of several key functional groups integrated into a single molecule. The backbone of the structure features a propanoic acid chain (three-carbon carboxylic acid) connected to a carbonyl group that forms an amide linkage with a 4-isopropylaniline moiety .

The compound's structural components can be broken down as follows:

  • A terminal carboxylic acid group (-COOH)

  • A three-carbon chain connecting the carboxylic acid to the amide group

  • An amide linkage (-CONH-)

  • A para-substituted benzene ring

  • An isopropyl group (methylethyl) at the para position of the benzene ring

The SMILES notation for this compound is CC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O, which provides a linear text representation of its two-dimensional structure .

Chemical Properties

Functional Groups and Reactivity

3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid contains multiple functional groups that determine its chemical reactivity profile. The carboxylic acid group (-COOH) is capable of participating in a wide range of reactions typical of organic acids, including esterification, amidation, and salt formation with bases . This functional group can readily donate a proton, making the compound weakly acidic in aqueous solutions.

The amide linkage (-CONH-) in the compound is relatively stable under physiological conditions but can undergo hydrolysis under strongly acidic or basic conditions or in the presence of specific enzymes. The nitrogen atom of the amide group may act as a weak hydrogen bond acceptor, potentially contributing to intermolecular interactions.

The aromatic ring with the isopropyl substituent primarily contributes to the hydrophobic characteristics of the molecule. The isopropyl group likely influences the compound's solubility profile and potentially its ability to interact with hydrophobic pockets in biological systems. The aromatic ring could participate in π-π stacking interactions with other aromatic systems and may undergo electrophilic aromatic substitution reactions under suitable conditions.

Applications and Uses

Other Industrial Uses

  • As intermediates in the synthesis of more complex organic compounds, including dyes, pigments, and specialty chemicals.

  • As additives in polymer formulations, potentially serving as stabilizers, plasticizers, or modifiers of physical properties.

  • In the development of surfactants or emulsifiers, leveraging the amphiphilic nature resulting from the hydrophilic carboxylic acid group and the hydrophobic isopropylphenyl moiety.

  • As components in specialty coatings or adhesives, where the functional groups might contribute to specific performance characteristics.

Further research into industrial patents and technical literature would be necessary to establish the specific industrial applications of this compound.

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